4,5-Dichloro-N,N-diethyl-1,3-thiazol-2-amine
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Overview
Description
4,5-Dichloro-N,N-diethyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties .
Preparation Methods
The synthesis of 4,5-Dichloro-N,N-diethyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thioamides with chlorinating agents under controlled conditions. One common method includes the reaction of N,N-diethylthiourea with phosphorus pentachloride, followed by cyclization to form the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dichloro-N,N-diethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
4,5-Dichloro-N,N-diethyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-N,N-diethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4,5-Dichloro-N,N-diethyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity compared to other thiazole derivatives.
Properties
CAS No. |
62019-54-9 |
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Molecular Formula |
C7H10Cl2N2S |
Molecular Weight |
225.14 g/mol |
IUPAC Name |
4,5-dichloro-N,N-diethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10Cl2N2S/c1-3-11(4-2)7-10-5(8)6(9)12-7/h3-4H2,1-2H3 |
InChI Key |
ZOWIJFRYZZOUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)Cl)Cl |
Origin of Product |
United States |
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